molecular formula C30H20O4 B11160334 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11160334
M. Wt: 444.5 g/mol
InChI Key: YENIBFOYDCZKAT-UHFFFAOYSA-N
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Description

3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of the methoxyphenyl group: This step often involves the use of a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative is alkylated with an appropriate electrophile.

    Construction of the furochromene core: This is typically accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the furochromene structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling and cyclization reactions. Additionally, purification techniques such as column chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.

    Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be compared to other furochromene derivatives, such as:

    3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-(4-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Contains an additional methoxy group, potentially enhancing its solubility and bioavailability.

    3-(4-biphenylyl)-5-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one: The presence of a hydroxy group may influence its hydrogen bonding and interaction with biological targets.

The unique combination of the biphenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H20O4

Molecular Weight

444.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C30H20O4/c1-32-23-13-11-21(12-14-23)24-16-30(31)34-29-17-28-26(15-25(24)29)27(18-33-28)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-18H,1H3

InChI Key

YENIBFOYDCZKAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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